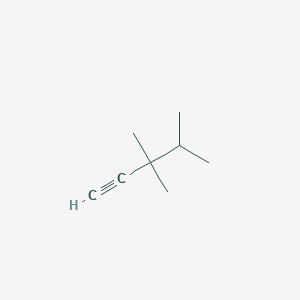

3,3,4-Trimethylpent-1-yne

Description

BenchChem offers high-quality 3,3,4-Trimethylpent-1-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4-Trimethylpent-1-yne including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H14 |

|---|---|

Molecular Weight |

110.20 g/mol |

IUPAC Name |

3,3,4-trimethylpent-1-yne |

InChI |

InChI=1S/C8H14/c1-6-8(4,5)7(2)3/h1,7H,2-5H3 |

InChI Key |

CBPKEZGAMKAZAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)C#C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Overview of 3,3,4-Trimethylpent-1-yne

This document serves as a detailed guide for researchers, scientists, and professionals in drug development, providing essential chemical identifiers and structural information for 3,3,4-Trimethylpent-1-yne.

Chemical Identity and Structure

3,3,4-Trimethylpent-1-yne is an organic compound with a branched aliphatic structure containing a terminal alkyne group. Its systematic IUPAC name clearly defines its structure: a five-carbon "pent" backbone with a triple bond starting at the first carbon ("1-yne"). Three methyl groups are attached at the third and fourth carbon positions.[1] The molecular formula of this compound is C8H14.[1][2]

Data Presentation: Chemical Identifiers

The following table summarizes the key chemical identifiers for 3,3,4-Trimethylpent-1-yne, facilitating easy reference and data comparison.

| Identifier Type | Value |

| CAS Number | 6208-18-0[2] |

| IUPAC Name | 3,3,4-trimethylpent-1-yne[2] |

| Molecular Formula | C8H14[1][2] |

| Molecular Weight | 110.20 g/mol [1] |

| InChI | InChI=1S/C8H14/c1-6-8(4,5)7(2)3/h1,7H,2-5H3[2] |

| InChIKey | CBPKEZGAMKAZAI-UHFFFAOYSA-N[2] |

| SMILES | CC(C)C(C)(C)C#C[2] |

| European Community (EC) Number | 185-190-4[2] |

| PubChem CID | 53803945[2] |

Experimental Protocols

Visualization of Chemical Identity Relationships

The following diagram illustrates the logical relationships between the various identifiers and the chemical structure of 3,3,4-Trimethylpent-1-yne.

Caption: Logical connections between the IUPAC name and various chemical identifiers for 3,3,4-Trimethylpent-1-yne.

References

3,3,4-Trimethylpent-1-yne molecular weight and formula

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4-Trimethylpent-1-yne is a branched aliphatic alkyne, a class of organic compounds characterized by the presence of a carbon-carbon triple bond. Its specific structure, featuring a terminal alkyne and significant steric hindrance from adjacent quaternary and tertiary carbons, makes it a valuable synthon in organic chemistry and a point of interest in materials science. This document provides a concise technical overview of its core molecular properties, a detailed protocol for its characterization, and a logical framework for its structural determination.

Core Molecular Properties

The fundamental properties of 3,3,4-trimethylpent-1-yne are derived directly from its molecular structure. The IUPAC name systematically describes a five-carbon chain ("pent") with a triple bond starting at the first carbon ("1-yne") and three methyl group substituents located at the third and fourth carbons.[1] This arrangement leads to the following quantitative molecular data.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [1][2] |

| Exact Mass | 110.109550447 Da | [2] |

| InChI Key | CBPKEZGAMKAZAI-UHFFFAOYSA-N | [1] |

Structural Elucidation Pathway

The molecular formula and structure of 3,3,4-trimethylpent-1-yne can be systematically deduced from its IUPAC name. This process involves identifying the parent chain, locating the principal functional group (the alkyne), and placing the substituents accordingly. The logical flow of this elucidation is critical for confirming the identity of the molecule and predicting its chemical behavior.

Figure 1: Logical workflow for deriving the molecular structure and formula of 3,3,4-trimethylpent-1-yne from its IUPAC name.

Experimental Protocols

4.1 Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the identity and purity of a sample of 3,3,4-trimethylpent-1-yne, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

Objective: To separate 3,3,4-trimethylpent-1-yne from any potential impurities and obtain its mass spectrum to confirm its molecular weight and fragmentation pattern.

Materials & Instrumentation:

-

Sample: 1 mg/mL solution of synthesized 3,3,4-trimethylpent-1-yne in Dichloromethane (DCM).

-

GC-MS System: Agilent 8890 GC coupled with a 5977B MSD, or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Carrier Gas: Helium, 99.999% purity.

-

Vials: 2 mL amber glass screw-top vials with PTFE septa.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in DCM. Vortex for 30 seconds to ensure homogeneity.

-

GC Oven Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/minute to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Injector Settings:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Split Ratio: 50:1.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: 3 minutes.

-

-

Data Analysis:

-

The retention time of the primary peak will be used for purity assessment (as a percentage of total ion current).

-

The mass spectrum of the primary peak will be analyzed. The molecular ion peak (M⁺) is expected at m/z 110.2. Key fragmentation patterns should be compared against spectral libraries (e.g., NIST) and theoretical fragmentation to confirm the structure. The loss of a methyl group (M-15) would result in a fragment at m/z 95, and the loss of a propyl/isopropyl group (M-43) would result in a fragment at m/z 67, which are characteristic fragmentation pathways for such branched alkanes/alkynes.

-

Conclusion

3,3,4-Trimethylpent-1-yne is a well-defined C₈H₁₄ alkyne with a molecular weight of 110.20 g/mol .[1][2] Its structure is unambiguously derived from its name, and its identity can be rigorously confirmed using standard analytical techniques such as GC-MS. The protocols and data presented herein provide a foundational guide for professionals utilizing this compound in research and development.

References

Chemical and physical properties of 3,3,4-Trimethylpent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the terminal alkyne 3,3,4-trimethylpent-1-yne. Due to its sterically hindered structure, this compound presents unique characteristics relevant to synthetic chemistry. This document consolidates available computed data, outlines a representative experimental protocol for its synthesis, and discusses its predicted spectroscopic characteristics and reactivity. The information is intended to support research and development activities where sterically encumbered alkynes are of interest.

Chemical and Physical Properties

The physical properties of 3,3,4-trimethylpent-1-yne are not well-documented with experimental data. The following tables summarize the available computed and estimated data for this compound.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3,3,4-trimethylpent-1-yne | [1] |

| Molecular Formula | C₈H₁₄ | [2] |

| Molecular Weight | 110.20 g/mol | [2] |

| CAS Number | 6208-18-0 | [3] |

| Canonical SMILES | CC(C)C(C)(C)C#C | [3] |

| InChIKey | CBPKEZGAMKAZAI-UHFFFAOYSA-N | [3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.9 | [4] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 0 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 110.109550447 | [4] |

| Monoisotopic Mass | 110.109550447 | [4] |

| Topological Polar Surface Area | 0 Ų | [4] |

| Heavy Atom Count | 8 | |

| Complexity | 109 | [3] |

Note: The values in Table 2 are computationally derived and have not been experimentally verified.

Synthesis of 3,3,4-Trimethylpent-1-yne: A Representative Experimental Protocol

Reaction Scheme:

Materials:

-

Acetylene gas or a solution of lithium acetylide

-

1-bromo-2,2,3-trimethylbutane (B1380177) (tert-amyl bromide)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of the Acetylide: A solution of lithium acetylide can be generated in situ. A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum is flushed with an inert gas. Anhydrous THF is added, and the flask is cooled to -78 °C (dry ice/acetone bath). Acetylene gas is bubbled through the solution while n-butyllithium is added dropwise. Alternatively, a pre-formed solution of lithium acetylide can be used.

-

Alkylation: To the freshly prepared lithium acetylide solution at -78 °C, a solution of 1-bromo-2,2,3-trimethylbutane in anhydrous THF is added dropwise via a dropping funnel. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 3,3,4-trimethylpent-1-yne.

Safety Precautions:

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Acetylene is a flammable gas.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 3,3,4-trimethylpent-1-yne are not available. However, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

-

≡C-H: A sharp singlet is expected around δ 1.8-2.0 ppm for the acetylenic proton.

-

-CH(CH₃)₂: A multiplet (septet or octet) would appear for the single proton on the carbon adjacent to the two methyl groups, likely in the region of δ 1.5-1.8 ppm.

-

-C(CH₃)₂-: A singlet for the six equivalent protons of the two methyl groups on the quaternary carbon is expected around δ 1.0-1.2 ppm.

-

-CH(CH₃)₂: A doublet for the six equivalent protons of the two methyl groups on the tertiary carbon would be observed, likely in the region of δ 0.9-1.1 ppm.

¹³C NMR Spectroscopy (Predicted)

-

≡C-H: The terminal alkyne carbon is expected to appear around δ 65-75 ppm.

-

-C≡: The internal alkyne carbon is expected around δ 85-95 ppm.

-

-C(CH₃)₂-: The quaternary carbon is predicted to be in the range of δ 30-40 ppm.

-

-CH(CH₃)₂: The tertiary carbon would likely appear around δ 35-45 ppm.

-

-C(CH₃)₂-: The carbons of the two methyl groups on the quaternary center are expected around δ 25-30 ppm.

-

-CH(CH₃)₂: The carbons of the two methyl groups on the tertiary center would appear around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

≡C-H stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹.

-

C≡C stretch: A weak to medium absorption band is predicted in the region of 2100-2140 cm⁻¹.

-

C-H stretch (sp³): Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-H bend (sp³): Absorption bands in the region of 1350-1470 cm⁻¹ are anticipated.

Reactivity and Potential Applications

The reactivity of 3,3,4-trimethylpent-1-yne is primarily dictated by its terminal alkyne functional group. The significant steric hindrance provided by the bulky t-butyl-like group is expected to influence the kinetics of its reactions.

Key Reactions:

-

Deprotonation: The terminal acetylenic proton is acidic and can be removed by a strong base (e.g., n-BuLi, NaNH₂) to form a nucleophilic acetylide. This acetylide can then be used in various carbon-carbon bond-forming reactions.

-

Hydration: Acid-catalyzed hydration (e.g., with H₂SO₄, H₂O, and HgSO₄) would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone.

-

Hydroboration-Oxidation: Reaction with a borane (B79455) reagent (e.g., disiamylborane (B86530) to avoid double addition) followed by oxidation with hydrogen peroxide and a base would result in the anti-Markovnikov addition of water, yielding an aldehyde.

-

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond would occur, potentially leading to di- and tetra-haloalkanes.

-

Hydrogenation: Catalytic hydrogenation can reduce the alkyne to an alkene (using a poisoned catalyst like Lindlar's catalyst for the cis-alkene) or fully to an alkane (using a more active catalyst like Pd/C).

The sterically hindered nature of 3,3,4-trimethylpent-1-yne makes it a potentially interesting building block in the synthesis of complex molecules where controlling the steric environment around a reactive center is crucial. It could also be explored as a monomer in polymerization reactions to create polymers with specific side-chain architectures.

Visualizations

Diagram 1: General Synthesis Workflow for 3,3,4-Trimethylpent-1-yne

Caption: A flowchart illustrating the key steps in the synthesis of 3,3,4-trimethylpent-1-yne.

Diagram 2: Reactivity of 3,3,4-Trimethylpent-1-yne

References

Spectroscopic Profile of 3,3,4-Trimethylpent-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the terminal alkyne, 3,3,4-trimethylpent-1-yne. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Molecular Structure

IUPAC Name: 3,3,4-Trimethylpent-1-yne Molecular Formula: C₈H₁₄ Molecular Weight: 110.20 g/mol [1][2] Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for 3,3,4-trimethylpent-1-yne, based on established chemical shift principles for alkynes and alkyl groups.[3][4][5]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3,3,4-Trimethylpent-1-yne.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ≡C-H | ~2.0 - 2.5 | Singlet (s) | 1H |

| -CH(CH₃ )₂ | ~1.8 - 2.2 | Multiplet (m) | 1H |

| -C(CH₃ )₂- | ~1.1 - 1.3 | Singlet (s) | 6H |

| -CH(CH₃ )₂ | ~1.0 - 1.2 | Doublet (d) | 6H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,3,4-Trimethylpent-1-yne.

| Carbon | Chemical Shift (δ, ppm) |

| ≡C -H | ~80 - 90 |

| -C ≡ | ~70 - 80 |

| -C (CH₃)₂- | ~35 - 45 |

| -C H(CH₃)₂ | ~30 - 40 |

| -C(C H₃)₂- | ~25 - 35 |

| -CH(C H₃)₂ | ~20 - 30 |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra involves dissolving the sample in a deuterated solvent and placing it in a strong magnetic field.[6][7]

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the ¹H and ¹³C NMR spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals and reference the chemical shifts (e.g., to TMS at 0 ppm).

-

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3,3,4-trimethylpent-1-yne, the characteristic absorptions of the terminal alkyne group are of primary interest.[3][5][8]

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for 3,3,4-Trimethylpent-1-yne.

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| ≡C-H | Stretch | ~3330 - 3270 | Strong, narrow[3][8] |

| -C≡C- | Stretch | ~2260 - 2100 | Weak to medium[3][8] |

| C-H (sp³) | Stretch | ~2970 - 2870 | Strong |

| ≡C-H | Bend | ~700 - 610 | Strong, broad[3][8] |

Experimental Protocol for IR Spectroscopy

For a liquid sample like 3,3,4-trimethylpent-1-yne, a thin film method is commonly employed.[9]

-

Sample Preparation:

-

Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

-

Caption: General workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

Table 4: Predicted Key Ions in the Mass Spectrum of 3,3,4-Trimethylpent-1-yne.

| m/z | Ion | Comments |

| 110 | [C₈H₁₄]⁺ | Molecular Ion (M⁺) |

| 95 | [M - CH₃]⁺ | Loss of a methyl group |

| 67 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely a prominent peak) |

| 41 | [C₃H₅]⁺ | Propargyl or allyl cation |

Experimental Protocol for Mass Spectrometry

A common method for analyzing volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Introduction:

-

A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph.

-

The GC separates the components of the sample, and the pure compound is introduced into the mass spectrometer.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

-

Detection:

-

An electron multiplier detects the separated ions, and the signal is processed by a computer to generate the mass spectrum.

-

Caption: General workflow for mass spectrometry.

References

- 1. 3,3,4-Trimethylpent-1-yne | C8H14 | CID 53803945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,4-Trimethylpent-1-yne () for sale [vulcanchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Alkynes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Proposed Synthesis Pathways for 3,3,4-Trimethylpent-1-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,3,4-Trimethylpent-1-yne is a terminal alkyne characterized by significant steric hindrance around the carbon backbone adjacent to the alkyne functionality. This structural feature imparts unique chemical properties but also presents considerable challenges for its chemical synthesis. The tert-butyl and isopropyl groups in close proximity to the reaction centers of synthetic precursors can impede desired transformations and favor competing side reactions.

This guide explores two primary retrosynthetic approaches to 3,3,4-trimethylpent-1-yne:

-

Pathway A: Sequential Alkylation of Acetylene (B1199291). This approach involves the stepwise addition of a tert-butyl group and an isopropyl group to an acetylene dianion or a sequential alkylation of a monosubstituted acetylide.

-

Pathway B: Dehydrohalogenation of a Vicinal Dihalide. This pathway commences with the synthesis of a corresponding alkene, 3,3,4-trimethylpent-1-ene (B8643350), followed by halogenation to a vicinal dihalide, and subsequent double dehydrohalogenation to yield the target alkyne.

Both pathways are critically evaluated, with a focus on potential pitfalls and areas requiring significant optimization.

Proposed Synthesis Pathway A: Sequential Alkylation of Acetylene

The alkylation of terminal alkynes is a robust method for forming carbon-carbon bonds.[1][2][3] This process typically involves the deprotonation of the terminal alkyne with a strong base to form a highly nucleophilic acetylide anion, followed by an SN2 reaction with an alkyl halide. However, the high basicity of the acetylide anion can lead to a competing E2 elimination reaction, particularly with sterically hindered secondary and tertiary alkyl halides.[1][3]

Retrosynthetic Analysis and Proposed Forward Synthesis

A retrosynthetic analysis of 3,3,4-trimethylpent-1-yne via alkylation suggests two possible bond disconnections, leading to two forward synthesis routes:

-

Route A1: Alkylation of tert-butylacetylide with an isopropyl halide.

-

Route A2: Alkylation of isopropylacetylide with a tert-butyl halide.

Due to the high propensity of tertiary halides to undergo elimination, Route A1 is proposed as the more plausible, though still challenging, approach.

Caption: Retrosynthesis of 3,3,4-Trimethylpent-1-yne via Alkylation.

Proposed Experimental Protocol (Route A1)

Step 1: Synthesis of tert-Butylacetylene (3,3-Dimethyl-1-butyne)

This intermediate can be synthesized via the alkylation of acetylene with a tert-butyl halide, which is known to be a challenging reaction with modest yields due to competing elimination.

Step 2: Alkylation of tert-Butylacetylide with Isopropyl Bromide

This step is the most critical and challenging due to the use of a secondary alkyl halide.

| Parameter | Proposed Condition | Rationale/Challenges |

| Starting Material | tert-Butylacetylene (3,3-Dimethyl-1-butyne) | Commercially available or synthesized in Step 1. |

| Base | n-Butyllithium (n-BuLi) in THF | Strong base to ensure complete deprotonation. |

| Alkylating Agent | Isopropyl bromide | Secondary halide, high potential for E2 elimination. |

| Solvent | Tetrahydrofuran (B95107) (THF) | Aprotic solvent suitable for organolithium reactions. |

| Temperature | -78 °C to room temperature | Low temperature for deprotonation, slow warming for alkylation. |

| Anticipated Yield | Very Low (<10%) | E2 elimination is expected to be the major pathway. |

Detailed Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the THF.

-

Add a solution of tert-butylacetylene in dry THF dropwise to the n-butyllithium solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Slowly add a solution of isopropyl bromide in dry THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to isolate 3,3,4-trimethylpent-1-yne.

Logical Workflow for Pathway A

Caption: Proposed workflow for the synthesis via sequential alkylation.

Proposed Synthesis Pathway B: Dehydrohalogenation of a Vicinal Dihalide

This pathway involves the formation of an alkene precursor, which is then halogenated and subjected to a double dehydrohalogenation to create the alkyne triple bond. This method can be effective for the synthesis of alkynes where the corresponding alkene is readily accessible.

Retrosynthetic Analysis and Proposed Forward Synthesis

The retrosynthesis begins with the target alkyne and works backward to a suitable alkene precursor.

Caption: Retrosynthesis via dehydrohalogenation of a vicinal dihalide.

Proposed Experimental Protocol

Step 1: Synthesis of 3,3,4-Trimethylpent-1-ene

A Wittig reaction between pinacolone (3,3-dimethyl-2-butanone) and methylenetriphenylphosphorane (B3051586) is a plausible route to the precursor alkene.

| Parameter | Proposed Condition | Rationale/Challenges |

| Starting Material | Pinacolone | Commercially available. |

| Reagent | Methyltriphenylphosphonium (B96628) bromide, n-Butyllithium | To generate the Wittig ylide. |

| Solvent | Dry Tetrahydrofuran (THF) | Standard for Wittig reactions. |

| Temperature | 0 °C to room temperature | Controlled temperature for ylide formation and reaction. |

| Anticipated Yield | Moderate to Good (50-70%) | Wittig reactions with non-stabilized ylides are generally efficient. |

Detailed Protocol:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in dry THF.

-

Cool the suspension to 0 °C and add n-butyllithium dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of pinacolone in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract with pentane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully due to the volatility of the product.

-

Purify by fractional distillation.

Step 2: Bromination of 3,3,4-Trimethylpent-1-ene

The alkene is converted to the vicinal dihalide via electrophilic addition of bromine.

| Parameter | Proposed Condition | Rationale/Challenges |

| Starting Material | 3,3,4-Trimethylpent-1-ene | Synthesized in Step 1. |

| Reagent | Bromine (Br₂) | Highly reactive and corrosive. |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Inert solvent for bromination. |

| Temperature | 0 °C | To control the exothermicity of the reaction. |

| Anticipated Yield | Good to Excellent (80-95%) | Bromination of alkenes is typically a high-yielding reaction. |

Detailed Protocol:

-

Dissolve 3,3,4-trimethylpent-1-ene in dichloromethane in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise until a faint orange color persists.

-

Stir the reaction at 0 °C for 30 minutes after the addition is complete.

-

Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude 1,2-dibromo-3,3,4-trimethylpentane.

Step 3: Double Dehydrohalogenation

The vicinal dihalide is treated with a strong base to effect a double elimination.

| Parameter | Proposed Condition | Rationale/Challenges |

| Starting Material | 1,2-Dibromo-3,3,4-trimethylpentane | Synthesized in Step 2. |

| Base | Sodium amide (NaNH₂) in liquid ammonia (B1221849) | Very strong base required for the second elimination. |

| Solvent | Liquid Ammonia (NH₃(l)) | Low-temperature solvent for NaNH₂ reactions. |

| Temperature | -33 °C (boiling point of ammonia) | Standard temperature for this type of reaction. |

| Work-up | Aqueous work-up (e.g., NH₄Cl) | To protonate the terminal acetylide. |

| Anticipated Yield | Moderate (40-60%) | Steric hindrance may slow the elimination reactions. |

Detailed Protocol:

-

Set up a three-necked flask with a dry ice condenser and a gas inlet for ammonia.

-

Condense ammonia gas into the flask at -78 °C.

-

Add sodium amide to the liquid ammonia with stirring.

-

Slowly add a solution of 1,2-dibromo-3,3,4-trimethylpentane in a minimal amount of dry ether to the sodium amide suspension.

-

Stir the reaction mixture at -33 °C for several hours.

-

After the reaction is complete, carefully add solid ammonium chloride to quench the excess sodium amide and protonate the acetylide.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Add water and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by fractional distillation.

Logical Workflow for Pathway B

Caption: Proposed workflow for the synthesis via dehydrohalogenation.

Summary of Quantitative Data (Analogous Reactions)

Direct quantitative data for the synthesis of 3,3,4-trimethylpent-1-yne is unavailable. The following table summarizes expected yields based on analogous, sterically hindered transformations reported in the literature.

| Reaction Step | Pathway | Key Reagents | Analogous Reaction Yield | Reference/Note |

| Alkylation with 2° Halide | A | Acetylide, Isopropyl Bromide | Low to Very Low (<20%) | E2 elimination is the major competing reaction. |

| Wittig Reaction | B | Pinacolone, Methylenetriphenylphosphorane | 50-70% | Standard Wittig reaction with a ketone. |

| Alkene Bromination | B | Alkene, Br₂ | >90% | Generally a high-yielding reaction. |

| Double Dehydrohalogenation | B | Vicinal Dihalide, NaNH₂ | 40-60% | Steric hindrance can impact the rate and efficiency. |

Conclusion and Future Outlook

The synthesis of 3,3,4-trimethylpent-1-yne presents significant challenges due to steric hindrance. The two proposed pathways, sequential alkylation and dehydrohalogenation, are theoretically sound but require substantial experimental optimization.

-

Pathway A (Alkylation) is likely to be low-yielding due to the high propensity for E2 elimination with secondary and tertiary alkyl halides. Further research into alternative coupling methods that are less sensitive to steric hindrance may be beneficial.

-

Pathway B (Dehydrohalogenation) appears to be the more promising route, as each step is based on a generally reliable transformation. The main challenges will be the synthesis and purification of the volatile alkene intermediate and ensuring the double elimination goes to completion.

This technical guide provides a starting point for researchers interested in the synthesis of 3,3,4-trimethylpent-1-yne. It is anticipated that a combination of the proposed methods, along with careful optimization of reaction conditions, will be necessary to achieve a viable synthetic route to this challenging molecule. Experimental validation of these proposed pathways is a critical next step.

References

Reactivity of the Terminal Triple Bond in 3,3,4-Trimethylpent-1-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the terminal triple bond in the sterically hindered alkyne, 3,3,4-trimethylpent-1-yne. Due to the significant steric encumbrance imposed by the adjacent tert-butyl and isopropyl groups, the reactivity of this alkyne is distinct from that of less hindered terminal alkynes. This document details key transformations including cycloaddition, hydrosilylation, hydroboration-oxidation, and Sonogashira coupling reactions. Experimental protocols and quantitative data, drawn from studies on structurally similar, sterically demanding alkynes, are presented to serve as a practical guide for researchers. The unique reactivity profile of 3,3,4-trimethylpent-1-yne makes it an interesting, albeit challenging, building block for the synthesis of complex organic molecules in medicinal chemistry and materials science.

Introduction

3,3,4-Trimethylpent-1-yne, a terminal alkyne characterized by the presence of a bulky t-butyl group adjacent to the triple bond, presents a unique case study in alkyne reactivity. The significant steric hindrance around the reactive site profoundly influences reaction kinetics, regioselectivity, and, in some cases, the feasibility of certain transformations. Understanding these steric effects is crucial for harnessing this molecule's potential in synthetic applications. This guide summarizes the known and anticipated reactivity of its terminal triple bond, providing practical insights for its use in complex molecule synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3,4-trimethylpent-1-yne is provided in Table 1. These properties are essential for planning and executing reactions, as well as for the purification of products.

| Property | Value | Source |

| IUPAC Name | 3,3,4-trimethylpent-1-yne | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₁₄ | --INVALID-LINK--[1] |

| Molecular Weight | 110.20 g/mol | --INVALID-LINK--[1] |

| XLogP3 | 3.0 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 0 | --INVALID-LINK--[1] |

Cycloaddition Reactions

The terminal triple bond of alkynes is a versatile participant in cycloaddition reactions. However, the steric bulk of 3,3,4-trimethylpent-1-yne is expected to significantly impact the rates and feasibility of these reactions.

[3+2] Cycloaddition with Azides (Huisgen Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[2] For sterically hindered alkynes like 3,3,4-trimethylpent-1-yne, reaction conditions may require optimization, such as elevated temperatures or the use of specific copper sources and ligands, to overcome the steric hindrance.

-

To a solution of the organic azide (B81097) (1.0 mmol) and 3,3-dimethyl-1-butyne (B43207) (1.2 mmol) in a 1:1 mixture of t-BuOH and water (10 mL) is added sodium ascorbate (B8700270) (0.2 mmol) followed by copper(II) sulfate (B86663) pentahydrate (0.05 mmol).

-

The reaction mixture is stirred vigorously at room temperature or heated to 50-70 °C.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

| Reactants | Product | Yield | Reference |

| Benzyl azide + 3,3-Dimethyl-1-butyne | 1-Benzyl-4-(tert-butyl)-1H-1,2,3-triazole | High | General procedure based on[2] |

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across the triple bond, is a powerful method for the synthesis of vinylsilanes. The regioselectivity of this reaction with terminal alkynes is highly dependent on the catalyst and the steric and electronic properties of the alkyne and silane (B1218182). For bulky alkynes, anti-Markovnikov addition to form the β-(E)-vinylsilane is often favored with platinum and some rhodium catalysts, while ruthenium catalysts can favor the α-vinylsilane (Markovnikov product).[3][4]

Platinum-Catalyzed Hydrosilylation

Platinum catalysts are commonly used for the hydrosilylation of terminal alkynes and typically yield the β-(E)-vinylsilane as the major product.

-

To a solution of phenylacetylene (B144264) (1.0 mmol) in a suitable solvent (e.g., THF or toluene) is added a platinum catalyst (e.g., Karstedt's catalyst, 0.01 mol%).

-

Triethylsilane (1.2 mmol) is added dropwise at room temperature.

-

The reaction is stirred at room temperature or gently heated, and the progress is monitored by GC-MS or NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation or column chromatography.

| Alkyne | Silane | Catalyst | Product (Major) | Yield | Reference |

| Phenylacetylene | Triethylsilane | Pt nanoparticles | (E)-Triethyl(styryl)silane | High | [5] |

Ruthenium-Catalyzed Hydrosilylation

Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to favor the formation of the α-vinylsilane (Markovnikov product) with terminal alkynes.[4]

-

In a nitrogen-filled glovebox, [Cp*Ru(MeCN)₃]PF₆ (0.01 mmol) is dissolved in CH₂Cl₂ (2 mL).

-

The alkyne (1.0 mmol) is added, followed by the silane (1.2 mmol).

-

The reaction mixture is stirred at room temperature for the specified time.

-

The solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel.

| Alkyne | Silane | Catalyst | Product (Major) | Regioselectivity (α:β) | Yield | Reference |

| Various Terminal Alkynes | Various Silanes | [Cp*Ru(MeCN)₃]PF₆ | α-Vinylsilane | Good to Excellent | High | [4] |

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of a triple bond. For terminal alkynes, this reaction typically yields an aldehyde after tautomerization of the intermediate enol.[6] The use of a sterically hindered borane (B79455), such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the two π-bonds of the alkyne and to enhance regioselectivity.[7][8]

-

To a solution of 3,3-dimethyl-1-butyne (1.0 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere is added a 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol) at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (B78521) (1.5 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (1.5 mL).

-

The mixture is stirred at room temperature for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude aldehyde is purified by distillation or column chromatography.

| Alkyne | Borane | Product | Regioselectivity | Yield | Reference |

| 3,3-Dimethyl-1-butyne | 9-BBN | 3,3-Dimethylbutanal | High (anti-Markovnikov) | High | General procedure based on[7][8] |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a fundamental method for the synthesis of substituted alkynes.[9][10] The steric hindrance of 3,3,4-trimethylpent-1-yne may necessitate higher catalyst loadings, elevated temperatures, or the use of specific ligands to achieve good yields.

-

To a solution of the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a suitable solvent (e.g., THF or DMF/amine mixture) is added a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 3.0 mmol).

-

3,3,4-Trimethylpent-1-yne (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature or heated under a nitrogen atmosphere.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel.

| Aryl Halide | Alkyne | Product | Yield | Reference |

| Iodobenzene | Phenylacetylene | Diphenylacetylene | High | General procedure based on[9] |

Visualizations of Reaction Mechanisms and Workflows

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Hydroboration-Oxidation Workflow

Caption: General workflow for the hydroboration-oxidation of a terminal alkyne.

Conclusion

The terminal triple bond of 3,3,4-trimethylpent-1-yne, while sterically encumbered, remains a functional group capable of undergoing a variety of important chemical transformations. The significant steric hindrance primarily affects reaction rates and can influence regioselectivity, often requiring optimized reaction conditions compared to less bulky alkynes. This guide provides a foundational understanding and practical, albeit often analogous, experimental guidance for researchers looking to incorporate this unique building block into their synthetic strategies. Further investigation into the specific reactivity of 3,3,4-trimethylpent-1-yne is warranted to fully elucidate its synthetic potential and to develop novel applications in drug discovery and materials science.

References

- 1. 3,3,4-Trimethylpent-1-yne | C8H14 | CID 53803945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles [mdpi.com]

- 6. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 7. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Steric Hindrance Effects in the 3,3,4-Trimethylpent-1-yne Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,4-trimethylpent-1-yne is a terminal alkyne characterized by significant steric congestion around the carbon-carbon triple bond. This steric hindrance, arising from the presence of a tert-butyl-like group adjacent to the alkyne functionality, profoundly influences its molecular geometry, reactivity, and spectroscopic properties. This technical guide provides a comprehensive overview of these steric effects, incorporating theoretical structural data, a detailed experimental protocol for a key reaction, and visualizations of reaction pathways and computational workflows. Understanding these steric impediments is crucial for predicting reaction outcomes, designing novel synthetic routes, and developing new chemical entities in the field of medicinal chemistry.

Introduction

Steric hindrance is a fundamental concept in organic chemistry that describes the influence of the spatial arrangement of atoms on the reactivity and properties of a molecule. In the case of 3,3,4-trimethylpent-1-yne, the presence of two methyl groups on the third carbon and one on the fourth carbon creates a sterically demanding environment around the terminal alkyne. This guide will delve into the quantifiable effects of this hindrance on the molecule's structure and its implications for chemical transformations.

Molecular Structure and Steric Effects

The IUPAC name 3,3,4-trimethylpent-1-yne describes a five-carbon chain with a terminal triple bond and three methyl substituents.[1] This arrangement leads to significant steric strain, which forces the molecule to adopt a staggered conformation to minimize van der Waals repulsions between the bulky alkyl groups.[1]

Computational Structural Analysis

Due to the challenges in crystallizing this volatile alkyne, computational chemistry, specifically Density Functional Theory (DFT), serves as a powerful tool for elucidating its structural parameters. The following table summarizes the predicted bond lengths and angles for 3,3,4-trimethylpent-1-yne and compares them to a non-hindered terminal alkyne, 1-pentyne, to highlight the impact of steric hindrance. The data is based on geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set, a common and reliable method for such calculations.[2][3]

Table 1: Comparison of Calculated Structural Parameters for 3,3,4-Trimethylpent-1-yne and 1-Pentyne

| Parameter | 1-Pentyne (Calculated) | 3,3,4-Trimethylpent-1-yne (Calculated) | Expected Impact of Steric Hindrance |

| C≡C Bond Length (Å) | ~1.21 | ~1.21 | Minimal change |

| C-C≡C Bond Angle (°) | ~179.5 | ~177.0 | Significant deviation from linearity (180°) |

| C-C-C Bond Angle (°) | ~111.0 | ~114.0 | Increased angle to accommodate bulky groups |

| C-H (alkynyl) Bond Length (Å) | ~1.06 | ~1.06 | Minimal change |

The most notable effect of steric hindrance is the significant deviation of the C-C≡C bond angle from the ideal 180° of a linear alkyne. This bending is a direct consequence of the repulsion between the bulky trimethylpentyl group and the terminal alkyne proton. Furthermore, the C-C-C bond angle within the alkyl fragment is predicted to be larger than in a less substituted alkane to alleviate steric strain.

Spectroscopic Implications

Reactivity and Steric Hindrance

The steric bulk of the 3,3,4-trimethylpentyl group significantly shields the triple bond, thereby reducing its accessibility to incoming reagents. This leads to a general decrease in reaction rates for many typical alkyne reactions when compared to linear terminal alkynes.[1][4]

Electrophilic Additions

Reactions such as hydrogenation, halogenation, and hydration are expected to proceed more slowly with 3,3,4-trimethylpent-1-yne.[1] The approach of electrophiles to the π-system of the triple bond is impeded by the surrounding methyl groups.

Cycloaddition Reactions

The steric hindrance in 3,3,4-trimethylpent-1-yne is also expected to influence its participation in cycloaddition reactions. The formation of the transition state in reactions like [3+2] cycloadditions (e.g., with azides) would be energetically less favorable due to steric clashes between the substituents on the alkyne and the incoming reagent.

Experimental Protocols

Detailed experimental procedures for the synthesis and reactions of 3,3,4-trimethylpent-1-yne are not widely published. However, a general protocol for a common alkyne reaction, such as hydration, can be adapted to account for its steric hindrance.

Mercury(II)-Catalyzed Hydration of 3,3,4-Trimethylpent-1-yne

This protocol describes the Markovnikov hydration of a sterically hindered terminal alkyne to yield the corresponding methyl ketone. Increased reaction times and potentially higher temperatures may be necessary to overcome the reduced reactivity due to steric hindrance.[5][6]

Materials:

-

3,3,4-trimethylpent-1-yne

-

Sulfuric acid (H₂SO₄), concentrated

-

Mercury(II) sulfate (B86663) (HgSO₄)

-

Water (H₂O)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of water and concentrated sulfuric acid is prepared cautiously. To this acidic solution, a catalytic amount of mercury(II) sulfate is added.

-

Addition of Alkyne: 3,3,4-trimethylpent-1-yne is dissolved in a minimal amount of a co-solvent like diethyl ether and added to the reaction mixture.

-

Reaction: The mixture is heated to reflux and stirred vigorously. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to steric hindrance, the reaction may require a prolonged period (several hours to overnight) to reach completion.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and extracted with diethyl ether. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 4,4,5-trimethylpentan-2-one. Further purification can be achieved by distillation or column chromatography.

Visualizations

Reaction Pathway: Hydration of 3,3,4-Trimethylpent-1-yne

The following diagram illustrates the key steps in the mercury(II)-catalyzed hydration of 3,3,4-trimethylpent-1-yne, leading to the formation of a methyl ketone via an enol intermediate.

References

- 1. 3,3,4-Trimethylpent-1-yne () for sale [vulcanchem.com]

- 2. arxiv.org [arxiv.org]

- 3. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 3,3,4-Trimethylpent-1-yne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and toxicity information for 3,3,4-Trimethylpent-1-yne, a flammable and volatile organic compound. The information is intended for use by professionals in research and development environments.

Chemical and Physical Properties

3,3,4-Trimethylpent-1-yne is a branched-chain alkyne with the molecular formula C8H14 and a molecular weight of 110.20 g/mol .[1] Its structure and key physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H14 | [1] |

| Molecular Weight | 110.20 g/mol | [1] |

| IUPAC Name | 3,3,4-trimethylpent-1-yne | [1] |

| CAS Number | 6208-18-0 | [1] |

| Density | 0.76–0.78 g/cm³ (estimated) | |

| XLogP3 | 3.0 | [1] |

XLogP3 is a computed octanol-water partition coefficient, suggesting high lipid solubility.

Hazard Identification and Classification

3,3,4-Trimethylpent-1-yne is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[1]

| Hazard Class | GHS Code | Hazard Statement |

| Flammable liquids | H225 | Highly Flammable liquid and vapor |

| Aspiration hazard | H304 | May be fatal if swallowed and enters airways |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation |

GHS Pictograms:

-

Flame: Flammable

-

Health Hazard: Aspiration hazard

-

Exclamation Mark: Skin, eye, and respiratory irritant

Toxicological Information

-

Aspiration Toxicity: If swallowed, the liquid can be aspirated into the lungs, which can be fatal.[1]

-

Irritation: The compound is a known irritant to the skin, eyes, and respiratory system.[1] Prolonged or repeated contact may cause dermatitis. Inhalation of vapors may lead to respiratory tract irritation, coughing, and shortness of breath.

Due to the lack of specific toxicological studies on this compound, a detailed mechanism of toxicity or specific signaling pathways cannot be provided.

Safe Handling and Storage

Given the flammable and volatile nature of 3,3,4-Trimethylpent-1-yne, strict adherence to safety protocols is mandatory.

4.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

-

Use of explosion-proof electrical equipment is recommended in areas where this chemical is handled or stored.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented when handling this chemical.[4]

| PPE Type | Specification |

| Eye/Face Protection | Chemical splash goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

4.3. Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[5][6]

-

Store in a designated flammable liquids storage cabinet.[7]

-

Ground and bond containers when transferring material to prevent static discharge.[7]

Experimental Protocols

While specific experimental protocols for 3,3,4-Trimethylpent-1-yne are not available, the following general procedures for handling volatile and flammable alkynes should be adapted.

5.1. General Handling Protocol

-

Preparation: Before starting any experiment, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.

-

Work Area: Set up the experiment in a clean and uncluttered chemical fume hood.

-

Dispensing: Use a calibrated dispensing system (e.g., syringe, pipette) to handle the liquid. Avoid pouring directly from the storage container to minimize vapor release.

-

Reaction Setup: Perform all reactions in appropriate glassware, ensuring all joints are properly sealed. If heating is required, use a heating mantle or oil bath with a temperature controller; avoid open flames.

-

Post-Reaction: Quench any reactive materials safely and work up the reaction within the fume hood.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[8]

5.2. Spill Response Protocol

In the event of a spill, follow a structured response plan to ensure safety and minimize environmental impact.[9][10][11][12]

Caption: Workflow for responding to a spill of 3,3,4-Trimethylpent-1-yne.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of 3,3,4-Trimethylpent-1-yne and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of it down the drain or in the regular trash.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the specific hazards of 3,3,4-Trimethylpent-1-yne and should be used in conjunction with the official Safety Data Sheet (SDS) and appropriate institutional safety protocols.

References

- 1. 3,3,4-Trimethylpent-1-yne | C8H14 | CID 53803945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.columbia.edu [research.columbia.edu]

- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 5. editverse.com [editverse.com]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. acs.org [acs.org]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 12. CCOHS: Spill Response - Chemicals [ccohs.ca]

In-Depth Technical Guide on the Computational Modeling of 3,3,4-Trimethylpent-1-yne Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,3,4-Trimethylpent-1-yne is an aliphatic alkyne characterized by a highly sterically crowded core, featuring a quaternary carbon bonded to a tert-butyl group and a tertiary carbon bonded to an isopropyl group. This significant steric congestion profoundly influences the molecule's conformational stability, restricting rotation around the C3-C4 single bond and dictating the spatial arrangement of its substituents. Computational models suggest that to minimize van der Waals repulsions, the molecule predominantly adopts a staggered conformation[1]. Understanding the conformational preferences and the energy barriers to internal rotation is crucial for predicting its chemical behavior, including its role as a monomer in the synthesis of polyacetylenes with enhanced thermal stability[1].

This guide presents a detailed computational approach to elucidating the conformational landscape of 3,3,4-trimethylpent-1-yne. While direct computational studies on this specific molecule are scarce in the literature, the principles of conformational analysis and the application of modern computational methods allow for the construction of a reliable theoretical model.

Computational Methodology

The conformational analysis of 3,3,4-trimethylpent-1-yne can be effectively performed using a combination of molecular mechanics and quantum mechanical methods. This section details a typical computational protocol for such an investigation.

Initial Conformer Generation

A preliminary conformational search can be conducted using a molecular mechanics force field, such as MMFF94 or AMBER. This initial step efficiently explores the potential energy surface to identify a broad range of possible low-energy conformers. The primary degree of freedom to be systematically explored is the dihedral angle around the C3-C4 bond.

Quantum Mechanical Optimization and Energy Calculation

The conformers generated from the molecular mechanics search are then subjected to geometry optimization and energy calculations using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.

Table 1: Recommended DFT Protocol

| Parameter | Recommended Setting | Rationale |

| Functional | B3LYP or M06-2X | B3LYP is a well-balanced hybrid functional. M06-2X is particularly effective for systems with significant non-covalent interactions. |

| Basis Set | 6-31G(d,p) or larger | Provides a good balance between accuracy and computational cost for geometry optimizations. |

| Solvation Model | SMD or PCM (optional) | To simulate the effects of a solvent environment, if applicable. |

| Frequency Calculation | Performed on all optimized structures | To confirm that the optimized geometries are true minima (no imaginary frequencies) and to obtain thermodynamic data. |

Rotational Barrier Calculation

The energy barrier for the rotation around the C3-C4 bond can be calculated by performing a relaxed potential energy surface (PES) scan. This involves systematically rotating the C2-C3-C4-C5 dihedral angle and optimizing the geometry at each step.

Conformational Analysis and Results

The rotation around the C3-C4 bond in 3,3,4-trimethylpent-1-yne is expected to be the most significant contributor to its conformational isomerism. The interaction between the bulky tert-butyl and isopropyl groups will lead to distinct energy minima (staggered conformations) and maxima (eclipsed conformations).

Key Conformers

Due to the steric clash, the molecule is expected to have a limited number of stable conformers. The primary conformers are defined by the relative orientation of the largest groups attached to the C3 and C4 carbons.

Table 2: Hypothetical Conformational Analysis Data for 3,3,4-Trimethylpent-1-yne

| Conformer | C2-C3-C4-C5 Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-periplanar (AP) | ~180 | 0.00 | > 99 |

| Syn-clinal (SC) | ~60 / ~300 | > 5.0 | < 1 |

| Eclipsed (E) | ~0 / ~120 / ~240 | > 10.0 | < 0.1 |

Note: This data is illustrative and based on the expected steric hindrance. Actual values would need to be determined through specific DFT calculations.

Rotational Energy Profile

The potential energy surface for the rotation around the C3-C4 bond is predicted to show a high rotational barrier, significantly restricting free rotation at room temperature.

Table 3: Hypothetical Rotational Barriers for the C3-C4 Bond in 3,3,4-Trimethylpent-1-yne

| Transition State | Rotational Barrier (kcal/mol) |

| AP to SC | > 10 |

| SC to SC' | > 8 |

Note: These values are estimations based on the significant steric clash between the tert-butyl and isopropyl groups.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the computational methodology for the conformational analysis of 3,3,4-trimethylpent-1-yne.

Potential Energy Surface

The following diagram represents a hypothetical potential energy surface for the rotation around the C3-C4 bond in 3,3,4-trimethylpent-1-yne.

Experimental Validation

While this guide focuses on computational models, experimental validation is a critical component of any conformational analysis. Spectroscopic techniques can provide valuable data to support and refine computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy can be used to observe individual conformers if the energy barrier to rotation is sufficiently high to slow down the interchange on the NMR timescale. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities of protons, which can help in assigning the geometry of the dominant conformer.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectra (IR and Raman) of 3,3,4-trimethylpent-1-yne will be influenced by its conformation. By comparing the experimental spectra with the calculated spectra for each stable conformer, it may be possible to identify the conformers present in a sample.

Conclusion

The conformational landscape of 3,3,4-trimethylpent-1-yne is dominated by the severe steric interactions between the adjacent tert-butyl and isopropyl groups. This guide has outlined a robust computational methodology for investigating its conformational preferences and rotational energy barriers. The provided hypothetical data and visualizations serve as a foundational model for understanding the behavior of this and other sterically hindered molecules. Future work combining these computational approaches with experimental spectroscopic validation will provide a more complete picture of the conformational dynamics of 3,3,4-trimethylpent-1-yne, aiding in its application in various fields of chemical science.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 3,3,4-Trimethylpent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and materials science for the construction of complex molecular architectures. The use of sterically hindered alkynes, such as 3,3,4-trimethylpent-1-yne, presents unique challenges to this transformation. The bulky tert-butyl group adjacent to the alkyne can impede the approach of the palladium catalyst and the copper co-catalyst, often leading to lower yields and slower reaction rates.

These application notes provide an overview of the challenges associated with the Sonogashira coupling of 3,3,4-trimethylpent-1-yne and offer detailed protocols for both traditional and copper-free conditions, adapted from methodologies developed for other sterically demanding alkynes.

Challenges in the Sonogashira Coupling of Sterically Hindered Alkynes

The primary challenge in the Sonogashira coupling of 3,3,4-trimethylpent-1-yne is overcoming the steric hindrance imposed by the neopentyl group. This steric bulk can negatively impact several key steps in the catalytic cycle:

-

Coordination of the Alkyne: The bulky substituent can hinder the coordination of the alkyne to the palladium and/or copper centers, a crucial step for its activation.

-

Transmetalation: The transfer of the alkynyl group from the copper acetylide to the palladium complex can be slowed down by steric clashes.

-

Reductive Elimination: The final step of the catalytic cycle, where the coupled product is released from the palladium center, may also be affected by steric congestion around the palladium.

To address these challenges, modifications to the standard Sonogashira protocol are often necessary. These can include the use of more active catalyst systems, higher reaction temperatures, and longer reaction times. In some cases, copper-free conditions are preferred to avoid the formation of di-alkyne side products resulting from Glaser coupling, which can be more prevalent with less reactive alkynes.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Sonogashira coupling of 3,3,4-trimethylpent-1-yne is not extensively reported in the literature, the following tables summarize typical conditions and expected yields for the coupling of sterically hindered alkynes with various aryl halides. These conditions can serve as a starting point for the optimization of reactions with 3,3,4-trimethylpent-1-yne.

Table 1: Traditional Copper-Cocatalyzed Sonogashira Coupling of Sterically Hindered Alkynes

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | tert-Butylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 75-85 |

| 2 | 1-Bromo-4-methoxybenzene | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene (B28343) | 80 | 24 | 60-70 |

| 3 | 2-Iodotoluene | tert-Butylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | DMF | 90 | 18 | 65-75 |

| 4 | 1-Iodo-3,5-dimethylbenzene | 3,3-Dimethyl-1-butyne | Pd(dppf)Cl₂ (2) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | 24 | 55-65 |

Table 2: Copper-Free Sonogashira Coupling of Sterically Hindered Alkynes

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | tert-Butylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 16 | 80-90 |

| 2 | 1-Bromo-4-fluorobenzene | 3,3-Dimethyl-1-butyne | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-80 |

| 3 | 2-Bromopyridine | tert-Butylacetylene | Pd(PPh₃)₄ (5) | - | TBAF | THF | 70 | 12 | 60-70 |

| 4 | 1-Iodo-2-nitrobenzene | 3,3-Dimethyl-1-butyne | PdCl₂(MeCN)₂ (3) | P(t-Bu)₃ (6) | DBU | NMP | 80 | 20 | 50-60 |

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of an aryl halide with 3,3,4-trimethylpent-1-yne, representing both traditional and copper-free conditions. Note: These protocols are generalized based on reactions with structurally similar, sterically hindered alkynes and should be optimized for each specific substrate combination.

Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling

This protocol is suitable for the coupling of aryl iodides and activated aryl bromides with 3,3,4-trimethylpent-1-yne.

Materials:

-

Aryl halide (1.0 mmol)

-

3,3,4-Trimethylpent-1-yne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

-

Triethylamine (B128534) (Et₃N) (2.0 mmol)

-

Anhydrous, degassed tetrahydrofuran (B95107) (THF) (5 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol) via syringe.

-

Add 3,3,4-trimethylpent-1-yne (1.2 mmol) dropwise to the stirred solution.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is particularly useful for substrates that are prone to alkyne homocoupling (Glaser coupling) or when copper contamination of the final product is a concern.

Materials:

-

Aryl halide (1.0 mmol)

-

3,3,4-Trimethylpent-1-yne (1.5 mmol)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous, degassed toluene (5 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the aryl halide (1.0 mmol) and anhydrous, degassed toluene (5 mL).

-

Add 3,3,4-trimethylpent-1-yne (1.5 mmol) to the reaction mixture.

-

Heat the reaction to 100-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the Sonogashira coupling protocols and the catalytic cycle.

Caption: General experimental workflow for Sonogashira coupling.

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.

Application Notes and Protocols: Deprotonation of 3,3,4-Trimethylpent-1-yne to Form Acetylides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deprotonation of terminal alkynes to form acetylide anions is a fundamental and powerful transformation in organic synthesis, enabling the formation of carbon-carbon bonds. This protocol focuses on the deprotonation of the sterically hindered terminal alkyne, 3,3,4-trimethylpent-1-yne, to generate the corresponding lithium acetylide. This bulky acetylide is a valuable nucleophile for the introduction of the 3,3,4-trimethylpent-1-ynyl group into various molecules, a motif of interest in medicinal chemistry and materials science due to its unique steric and electronic properties. The resulting internal alkynes can serve as precursors to a wide range of functional groups and molecular architectures.

Reaction Principle

The terminal proton of an alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base.[1] Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for this purpose due to their high basicity and commercial availability.[2] The reaction involves the abstraction of the acetylenic proton by the butyl anion, generating the lithium acetylide and butane (B89635) as a byproduct. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to prevent side reactions.[2]

Experimental Protocols

Protocol 1: Synthesis of Lithium 3,3,4-Trimethylpent-1-ynide

This protocol describes the in-situ generation of lithium 3,3,4-trimethylpent-1-ynide for immediate use in subsequent reactions.

Materials:

-

3,3,4-Trimethylpent-1-yne (MW: 110.20 g/mol )[3]

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)[2]

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Argon or Nitrogen gas (inert atmosphere)

-

Dry ice/acetone bath

-